molecular formula C11H15NO2 B066196 2-(Phenoxymethyl)morpholine CAS No. 167273-56-5

2-(Phenoxymethyl)morpholine

Cat. No.: B066196
CAS No.: 167273-56-5
M. Wt: 193.24 g/mol
InChI Key: OFBLNBCFCXAZGW-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)morpholine is an organic compound with the molecular formula C11H15NO2 It is characterized by a morpholine ring substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)morpholine typically involves the reaction of morpholine with phenoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenoxymethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of phenoxymethyl morpholine oxides.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

2-(Phenoxymethyl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the phenoxymethyl group.

    Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different core structure.

    2-(Phenoxymethyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.

Uniqueness: 2-(Phenoxymethyl)morpholine is unique due to the presence of both the morpholine ring and the phenoxymethyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(phenoxymethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBLNBCFCXAZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621480
Record name 2-(Phenoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167273-56-5
Record name 2-(Phenoxymethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenoxymethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Aminoethyl hydrogen sulphate (49 g, 0.347 mol) was added in portions to a mixture of (±)-1,2-epoxy-3-phenoxypropane (11.2 ml, 0.083 mol), sodium hydroxide (26.4 g, 0.66 mol) in water (50 ml) and methanol (20 ml). After addition the reaction mixture was stirred at 40° C. (oil bath temperature) for 2 hours. The reaction mixture was cooled, sodium hydroxide pellets (20.65 g, 0.516 mol) and toluene (80 ml) were added, then the reaction mixture stirred, whilst heating at 65° C. (oil bath temperature) for 7.5 hours. The reaction mixture was cooled, toluene (40 ml) and water (140 ml) were added. The toluene phase was extracted with 2M hydrochloric acid (2×60 ml). The acid extracts were combined, 40% sodium hydroxide solution added to pH=11, then extracted with toluene (2×60 ml). The combined organics were dried (sodium sulphate) then evaporated to give a colourless gum (10 g) which was purified by column chromatography on silica, using neat ethyl acetate to remove the lipophilic impurities then ethyl acetate/methanol/ammonia (9:1:0.1) to elute the required product as a colourless oil (7.0 g, 44%). Rf 0.22 in dichloromethane/methanol (9:1) on silica plates MS CI+, m/z=194 for (M+H)+. 1H NMR (360 MHz, CDCl3) δ2.54-2.85 (2H, m), 2.92 (1H, ddd, J1 =2, J2 =J3 =12 Hz), 3.05 (1H, dd, J1 =2, J2 =12 Hz), 3.67 (1H, ddd, J1 =2, J2 =J3=12 Hz), 3.83-4.03 (4H, m), 6.88-6.97 (3H, m), 7.23-7.30 (2H, m).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure and potential therapeutic use of these newly synthesized 2-(phenoxymethyl)morpholine derivatives?

A1: The scientific paper describes the synthesis and proposed use of novel this compound derivatives []. These compounds, particularly the 2-(2-chloro-3,5-dimethoxyphenoxy)-methyl-N-alkylmorpholine series, are suggested to possess sedative properties. The general structure of these derivatives is characterized by variations in the alkyl chain attached to the nitrogen of the morpholine ring and the presence or absence of a carbonyl group (X) at a specific position.

Q2: Are there any specific structural features within these derivatives that are highlighted in the research?

A2: Yes, the research emphasizes the importance of the substituents on the phenyl ring, specifically the presence of a chlorine atom and two methoxy groups, for their potential sedative activity []. While the exact mechanism of action is not elucidated in this paper, it suggests that these structural features likely play a role in the interaction of these compounds with their biological targets.

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